Benzo[f]quinazoline, 1,3-diphenyl-
Description
Benzo[f]quinazoline, 1,3-diphenyl- is a heterocyclic compound featuring a quinazoline core—a benzene ring fused to a pyrimidine ring—with phenyl substituents at the 1- and 3-positions. Quinazolines are known for their role as kinase inhibitors and fluorescent materials, though specific properties of this derivative require further investigation .
Properties
CAS No. |
60708-99-8 |
|---|---|
Molecular Formula |
C24H16N2 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
1,3-diphenylbenzo[f]quinazoline |
InChI |
InChI=1S/C24H16N2/c1-3-10-18(11-4-1)23-22-20-14-8-7-9-17(20)15-16-21(22)25-24(26-23)19-12-5-2-6-13-19/h1-16H |
InChI Key |
ARTPEPAZKUDFCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C4=CC=CC=C4C=C3)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[f]quinazoline, 1,3-diphenyl- can be achieved through various methods. One common approach involves the Aza-reaction, which includes the coupling of imine and electron-rich alkene . Another method is the Microwave-assisted reaction, which accelerates the reaction process and improves yields . Metal-catalyzed reactions, such as those involving transition metals, are also employed to synthesize quinazoline derivatives .
Industrial Production Methods
Industrial production of Benzo[f]quinazoline, 1,3-diphenyl- often involves large-scale synthesis using metal-catalyzed reactions. These methods are preferred due to their efficiency and scalability. The use of phase-transfer catalysis and ultrasound-promoted reactions are also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Benzo[f]quinazoline, 1,3-diphenyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Oxidation reactions often involve the use of hydrogen peroxide or m-chloroperbenzoic acid (MCPBA) as oxidizing agents . Reduction reactions can be carried out using reducing agents such as sodium borohydride .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, MCPBA
Reduction: Sodium borohydride
Substitution: Various nucleophiles and electrophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield quinazoline N-oxides, while reduction reactions can produce reduced quinazoline derivatives .
Scientific Research Applications
Benzo[f]quinazoline, 1,3-diphenyl- has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an anticancer, antibacterial, and antifungal agent . Its ability to penetrate the blood-brain barrier makes it suitable for targeting central nervous system diseases . Additionally, it is used in the development of new drugs and therapeutic agents .
Mechanism of Action
The mechanism of action of Benzo[f]quinazoline, 1,3-diphenyl- involves its interaction with various molecular targets and pathways. It acts by inhibiting specific enzymes and receptors, leading to the disruption of cellular processes . For example, it can inhibit protein kinases, which play a crucial role in cell signaling and proliferation . This inhibition can result in the suppression of tumor growth and the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Triazepine Derivatives
Structural Features: Benzo[f][1,3,5]triazepines (e.g., 2-phenyl-benzo[f][1,3,5]triazepine) share a fused benzene ring but differ in their seven-membered triazepine core (three nitrogen atoms vs. two in quinazoline) . Synthesis: Triazepines are synthesized via cyclocondensation or multi-step reactions, contrasting with quinazoline derivatives, which often employ Friedländer or Ullmann-type couplings.
1,3,4-Oxadiazoles
Structural Features: 1,3,4-Oxadiazoles (e.g., compounds 5f–5i) are five-membered rings with two nitrogen and one oxygen atom. Unlike quinazolines, they lack fused aromatic systems but share aryl substituents . Spectroscopy: Carbonyl groups in oxadiazoles exhibit ¹³C-NMR shifts at 160–165 ppm due to conjugation with the heterocycle. Quinazolines may display distinct shifts owing to their pyrimidine ring’s electronic environment . Applications: Oxadiazoles are explored in material science (e.g., OLEDs), whereas quinazolines might prioritize pharmaceutical applications .
Benzo[c]furan Derivatives
Structural Features: The 1,3-diphenyl-benzo[c]furan (compound 144) has a fused benzene-furan system. Unlike quinazolines, furan’s oxygen atom reduces nitrogen-mediated reactivity . Physical Properties: This derivative is commercially available and crystalline, suggesting superior stability compared to quinazolines, which may vary in crystallinity .
Benzo[b]thiophene Derivatives
Structural Features : Compounds like 3a-g incorporate sulfur in a benzo[b]thiophene core. The thiophene’s electron-rich nature differs from quinazoline’s pyrimidine, affecting optoelectronic properties .
Spectroscopy : Carbonyl shifts in thiophene-linked oxadiazoles (160 ppm) are comparable to oxadiazoles but distinct from quinazolines’ nitrogen-driven shifts .
Pyrene-Benzimidazole Conjugates
Structural Features: Compounds A–C combine pyrene with benzimidazole and diphenyl groups, forming larger π-conjugated systems than quinazolines .
Data Tables
Q & A
Methodological Question
- HPLC-DAD/UV : Reverse-phase C18 columns with acetonitrile/water gradients for separation; UV detection at λ ≈ 260–300 nm (aromatic absorption).
- LC-MS/MS : MRM mode for high sensitivity in biological matrices (e.g., plasma, tissue homogenates) .
- TLC monitoring : Silica gel plates with fluorescent indicators; eluent systems like ethyl acetate/hexane (3:7) for rapid reaction tracking.
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